LY1 free
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Overview
Description
LY1 free is a compound known for its potent and selective inhibition against SARS-CoV-2 proteases, specifically the main protease (Mpro) and papain-like protease (PLpro). It has shown significant antiviral activity and is being explored for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY1 free involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of starting materials such as aromatic compounds and heterocycles, which are subjected to various reactions like Friedel-Crafts acylation and cyclization.
Functional Group Introduction: Functional groups such as halogens, hydroxyl, and amino groups are introduced through reactions like halogenation, hydroxylation, and amination.
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
LY1 free undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s inhibitory activity.
Substitution: Substitution reactions, such as halogenation and amination, can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and amines are employed under conditions like reflux or room temperature.
Major Products Formed
These derivatives are often tested for their biological activity to identify the most promising candidates .
Scientific Research Applications
LY1 free has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in inhibiting viral proteases, making it a potential candidate for antiviral drug development.
Medicine: Explored for its therapeutic potential in treating viral infections, particularly COVID-19.
Industry: Utilized in the development of diagnostic tools and assays for detecting viral infections.
Mechanism of Action
LY1 free exerts its effects by covalently binding to the active sites of SARS-CoV-2 proteases, specifically Mpro and PLpro. This binding inhibits the proteases’ activity, preventing the virus from replicating. The molecular targets include the catalytic residues of the proteases, and the pathways involved are related to viral replication and protein processing .
Comparison with Similar Compounds
LY1 free is unique compared to other similar compounds due to its high selectivity and potency against SARS-CoV-2 proteases. Similar compounds include:
GC376: Another protease inhibitor with activity against Mpro.
N3: A broad-spectrum inhibitor targeting multiple viral proteases.
PF-07321332: A clinical candidate with potent activity against SARS-CoV-2.
This compound stands out due to its specific covalent binding mechanism and high selectivity, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H18N4O3S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2,2-dioxo-5-(2-piperazin-1-ylanilino)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one |
InChI |
InChI=1S/C20H18N4O3S/c25-17-12-15(20-19-13(17)4-3-7-18(19)28(26,27)23-20)22-14-5-1-2-6-16(14)24-10-8-21-9-11-24/h1-7,12,21-22H,8-11H2 |
InChI Key |
WGBASJXNQFWBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2NC3=CC(=O)C4=C5C3=NS(=O)(=O)C5=CC=C4 |
Origin of Product |
United States |
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